

Dodecyl Chloroformate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecyl chloroformate*

Cat. No.: *B033643*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **dodecyl chloroformate**. The information is curated to support research and development activities, particularly in the fields of organic synthesis and drug discovery.

Core Chemical and Physical Properties

Dodecyl chloroformate, also known as lauryl chloroformate, is a versatile reagent characterized as a colorless to light yellow liquid. It is a key intermediate in various chemical syntheses due to the reactivity of its chloroformate group. Proper handling is crucial as it is moisture-sensitive and corrosive.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative properties of **dodecyl chloroformate**.

Property	Value	Citations
Molecular Formula	C ₁₃ H ₂₅ ClO ₂	[3]
Molecular Weight	248.79 g/mol	[3]
CAS Number	24460-74-0	[1] [2] [4]
Boiling Point	168 °C at 20 mmHg	[1] [2] [4] [5]
Density (Specific Gravity)	0.95 g/cm ³ (at 20 °C)	[1] [2] [4]
Refractive Index	1.44 (at 20 °C)	[1] [2] [4]
Melting Point	Data not readily available	[5]
Solubility	Data not readily available; decomposes in water	
Purity	Typically ≥90.0% (GC)	[1] [2] [4]

Chemical Structure and Identifiers

A clear understanding of the chemical structure is fundamental to predicting its reactivity and applications.

Identifier	Value	Citations
IUPAC Name	dodecyl carbonochloridate	[6]
Synonyms	Chloroformic acid dodecyl ester, Lauryl chloroformate	
SMILES	CCCCCCCCCCCCOC(=O)Cl	[6]
InChI	InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3	[6]
InChIKey	AFPOMDNRTZLRMD-UHFFFAOYSA-N	[6]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of **dodecyl chloroformate** and its application in the derivatization of amino acids for gas chromatography-mass spectrometry (GC-MS) analysis. These protocols are based on established methods for chloroformates and should be adapted and optimized for specific laboratory conditions.

Synthesis of Dodecyl Chloroformate

Dodecyl chloroformate is typically synthesized by the reaction of dodecanol with an excess of phosgene or a phosgene equivalent like triphosgene.^[7] The reaction is generally carried out in an inert solvent at low temperatures to control the exothermic reaction and minimize side products.

Materials:

- Dodecanol
- Triphosgene (or phosgene)
- Anhydrous inert solvent (e.g., dichloromethane, toluene)
- Pyridine or another suitable base (to neutralize HCl byproduct)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard glass reaction setup with a dropping funnel, condenser, and magnetic stirrer
- Ice bath
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, dissolve dodecanol in an

anhydrous inert solvent.

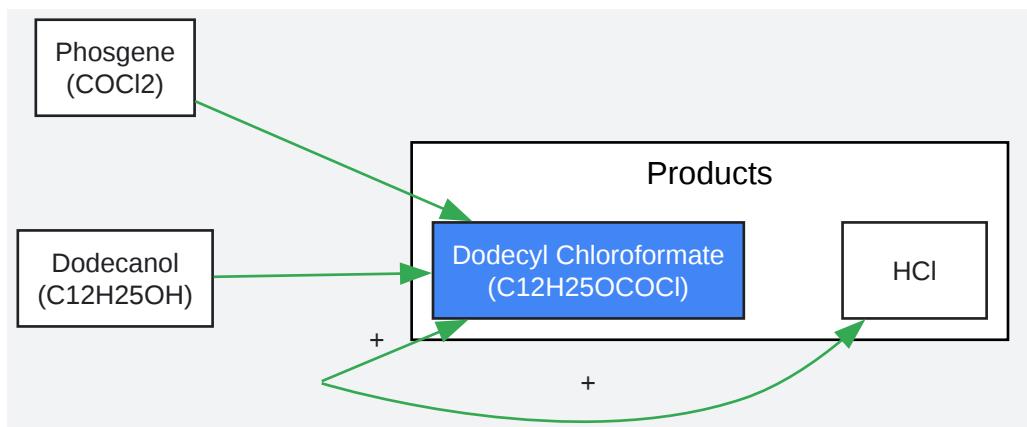
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.
- Slowly add the triphosgene solution to the stirred dodecanol solution via the dropping funnel. Maintain the temperature at 0 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the mixture again to 0 °C and slowly add pyridine to neutralize the hydrogen chloride formed during the reaction.
- Filter the reaction mixture to remove the pyridinium hydrochloride salt.
- Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
- Purify the crude **dodecyl chloroformate** by vacuum distillation to obtain the final product.

Derivatization of Amino Acids for GC-MS Analysis

Alkyl chloroformates are effective derivatizing agents for polar molecules such as amino acids, rendering them volatile for GC-MS analysis.^{[8][9]} The following is a general protocol for the derivatization of amino acids using **dodecyl chloroformate**.

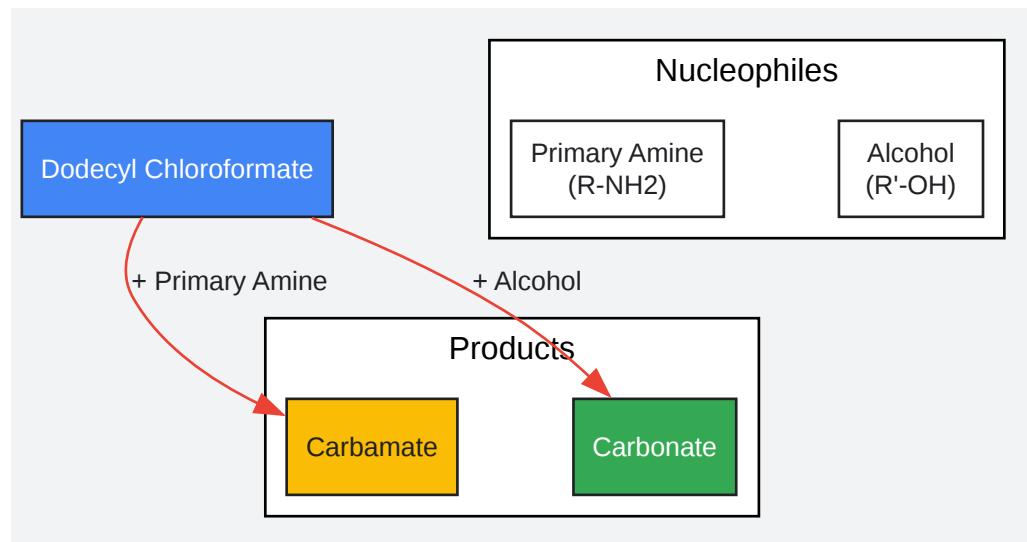
Materials:

- Amino acid standard or sample
- **Dodecyl chloroformate**


- Pyridine
- Aqueous alcohol solution (e.g., ethanol/water)
- Extraction solvent (e.g., chloroform, hexane)
- Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Vortex mixer
- Centrifuge
- GC-MS instrument

Procedure:

- Dissolve the amino acid sample in an aqueous alcohol/pyridine mixture.
- Add **dodecyl chloroformate** to the solution and vortex vigorously for 30-60 seconds. The reaction is rapid.
- Add an extraction solvent (e.g., chloroform) to the mixture to extract the derivatized amino acids.
- Add a sodium bicarbonate solution to neutralize any excess reagent and byproducts.
- Vortex the mixture again and then centrifuge to separate the organic and aqueous layers.
- Carefully transfer the organic layer to a clean vial.
- Dry the organic extract over a small amount of anhydrous sodium sulfate.
- Analyze the resulting solution directly by GC-MS.


Key Reactions and Logical Relationships

The utility of **dodecyl chloroformate** stems from its reactivity towards nucleophiles. The following diagrams, generated using the DOT language, illustrate the fundamental synthesis pathway and its key reactions.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Dodecyl Chloroformate** from Dodecanol and Phosgene.

[Click to download full resolution via product page](#)

Caption: Key reactions of **Dodecyl Chloroformate** with nucleophiles.

Safety and Handling

Dodecyl chloroformate is a corrosive and toxic substance that is fatal if swallowed, in contact with skin, or if inhaled.[1][2][4] It causes severe skin burns and eye damage.[1][2][4] It is also moisture-sensitive and should be stored under an inert gas in a cool, dark, and well-ventilated place.[1][2][4] When handling, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, is mandatory.[1][2][4] Work should be conducted in a well-ventilated fume hood.[4]

Applications in Research and Drug Development

Dodecyl chloroformate is a valuable reagent in organic synthesis with several applications in research and drug development:

- Derivatizing Agent: As demonstrated in the experimental protocol, it is used to derivatize polar compounds like amino acids, fatty acids, and phenols to increase their volatility for analysis by gas chromatography.[8]
- Protecting Group Chemistry: The dodecyloxycarbonyl group can be introduced to protect amine functionalities in peptide synthesis and other multi-step organic syntheses.
- Synthesis of Carbamates and Carbonates: It readily reacts with amines and alcohols to form the corresponding carbamates and carbonates, which are important functional groups in many biologically active molecules and polymers.[8] The formation of carbamates is a key reaction in the synthesis of pharmaceuticals and agrochemicals.[10][11]
- Formation of Mixed Anhydrides: In peptide synthesis, it can be used to activate the carboxyl group of an N-protected amino acid to form a mixed anhydride, which then reacts with the amino group of another amino acid to form a peptide bond.

This technical guide provides a foundational understanding of **dodecyl chloroformate** for researchers and professionals. Due to its hazardous nature, all handling and reactions should be performed with appropriate safety precautions and by trained personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodecyl Chloroformate | 24460-74-0 | TCI EUROPE N.V. [tcichemicals.com]
- 2. Dodecyl Chloroformate | 24460-74-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Dodecyl Chloroformate | 24460-74-0 | TCI AMERICA [tcichemicals.com]
- 5. labsolu.ca [labsolu.ca]
- 6. GSRS [precision.fda.gov]
- 7. ES2240377T3 - SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES. - Google Patents [patents.google.com]
- 8. Chloroformate - Wikipedia [en.wikipedia.org]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dodecyl Chloroformate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b033643#dodecyl-chloroformate-chemical-properties-and-structure\]](https://www.benchchem.com/product/b033643#dodecyl-chloroformate-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com